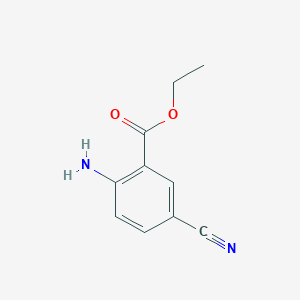

Ethyl 2-amino-5-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZCVXPQEHPHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733458 | |

| Record name | Ethyl 2-amino-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108668-03-6 | |

| Record name | Ethyl 2-amino-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-amino-5-cyanobenzoate chemical properties and structure

An In-depth Technical Guide to Ethyl 2-amino-5-cyanobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a synthetic aromatic ester that serves as a pivotal and versatile building block in the realms of organic chemistry and pharmaceutical research.[1] Its molecular architecture, featuring an aromatic ring substituted with an electron-donating amino group, an electron-withdrawing cyano group, and an ethyl ester, makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules.[1] The strategic placement of the amino and cyano functional groups provides key reactive handles for a multitude of chemical transformations. Researchers leverage aminobenzoate derivatives like this one as core structures for the development of biologically active compounds, including potential enzyme inhibitors and antimicrobial agents.[1] Furthermore, its structure is ideally suited for participation in various cross-coupling and cyclization reactions to construct nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceuticals and functional materials.[1]

Chemical Properties and Structure

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for unambiguous documentation and retrieval in chemical databases and literature.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂[1][2] |

| Molecular Weight | 190.20 g/mol [1] |

| IUPAC Name | ethyl 5-amino-2-cyanobenzoate[1] |

| CAS Number | 1108668-03-6[2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)N)C#N[1][2] |

| InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,12H2,1H3[1] |

| InChI Key | CTWJDYIXYDAWJP-UHFFFAOYSA-N[1] |

Molecular Structure

The 2D structure of this compound illustrates the spatial arrangement of its constituent functional groups on the benzene ring.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following represents a predictive analysis based on its known structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The ethyl group would present as a triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The aromatic protons would appear as multiplets in the range of 6.7-8.0 ppm. The two protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.[3][4]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon of the ester would be found downfield, typically in the 165-175 ppm range. The cyano group carbon would appear around 115-125 ppm. Aromatic carbons would resonate between 110 and 150 ppm. The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group would be observed upfield, around 60 ppm and 14 ppm, respectively.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include:

-

N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

-

A strong, sharp absorption for the C≡N (nitrile) stretch around 2220-2260 cm⁻¹.

-

A strong C=O (carbonyl) stretch for the ester group around 1700-1730 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[1]

-

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of 190.20.

Synthesis Methodologies

Several synthetic routes to this compound have been established, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and safety constraints.

Method 1: Reduction of Ethyl 2-cyano-5-nitrobenzoate

A highly efficient and common route involves the selective reduction of the aromatic nitro group in the precursor, ethyl 2-cyano-5-nitrobenzoate.[1] This transformation is a fundamental process in organic synthesis.

Caption: Synthetic workflow for the reduction of a nitro precursor.

Experimental Protocol:

-

Dissolution: Dissolve ethyl 2-cyano-5-nitrobenzoate in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition (for hydrogenation): If using catalytic hydrogenation, add a catalyst, typically 5-10 mol% palladium on carbon (Pd/C).

-

Reaction: Stir the mixture under a hydrogen atmosphere (typically from a balloon or at elevated pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Alternative Reduction: Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used, often requiring heating.

-

Work-up: After completion, filter off the catalyst (if used). If an acid was used, neutralize the reaction mixture.

-

Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Causality: This method is favored for its high yields and clean conversion. The choice between catalytic hydrogenation and chemical reduction often depends on the laboratory's equipment availability and the presence of other functional groups that might be sensitive to specific reducing conditions.[1]

Method 2: Cyanation of Halogenated Benzoate Esters

This approach involves introducing the cyano group by displacing a halogen atom (typically bromine or chlorine) from a precursor like ethyl 5-amino-2-bromobenzoate via nucleophilic substitution.[1][5]

Caption: Synthetic workflow for the cyanation of a halogenated precursor.

Experimental Protocol:

-

Reactant Mixture: Combine the halogenated starting material (e.g., ethyl 5-amino-2-bromobenzoate), a cyanide source, and a catalyst (if required, such as a palladium complex for Rosenmund-von Braun reaction) in a dry, polar aprotic solvent like DMF or NMP.

-

Reaction: Heat the mixture, often to high temperatures (e.g., 150-200 °C), for several hours until the starting material is consumed.

-

Work-up: Cool the reaction mixture and quench it, often with an aqueous solution of ferric chloride or sodium hypochlorite to complex or destroy excess cyanide.

-

Extraction & Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

Causality: This method is valuable when the halogenated precursor is more readily available than the nitro analog. The choice of cyanide source is critical; copper(I) cyanide (CuCN) is traditional, but less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred for safety and environmental reasons.[1][6] Palladium catalysis can often allow for milder reaction conditions compared to traditional high-temperature methods.[7]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its bifunctional nature allows for sequential or one-pot reactions to build complex heterocyclic systems.

-

Precursor for Heterocycles: The amino and cyano groups can react with various reagents to form fused ring systems, which are common motifs in medicinal chemistry. For example, it is a key starting material for the synthesis of certain insecticidal cyanoanthranilic diamides.[5][7]

-

Building Block for Bioactive Compounds: As a derivative of aminobenzoic acid, it serves as a scaffold for creating novel molecules with potential therapeutic applications.[8] The core structure can be modified at the amino, cyano, and ester positions to generate libraries of compounds for screening against various biological targets, such as enzymes or receptors.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Trustworthiness: The synthesis protocols, particularly those involving highly toxic reagents like metal cyanides, must be performed with strict adherence to safety guidelines and institutional protocols.[6] All waste should be disposed of according to hazardous waste regulations.

References

-

PubChem. (n.d.). Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 1108668-03-6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

- Google Patents. (n.d.). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

-

LookChem. (2025). ethyl 2-cyanobenzoate. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyanobenzoate. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Ethyl 2-aminobenzoate (HMDB0033589). Retrieved from [Link]

-

ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-amino-2-chlorobenzoate (C9H10ClNO2). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. rsc.org [rsc.org]

- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 5. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Utility of Ethyl 2-amino-5-cyanobenzoate in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Ethyl 2-amino-5-cyanobenzoate has emerged as a highly versatile and valuable scaffold, offering a unique combination of reactive functional groups that are amenable to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role as a key intermediate in the generation of targeted therapies, including kinase and PARP inhibitors. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug discovery endeavors.

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key attributes are summarized below.

| Property | Value | Source |

| CAS Number | 1108668-03-6 | N/A |

| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |

| Molecular Weight | 190.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)c1cc(ccc1N)C#N | N/A |

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and safety considerations. The two most prevalent and logical strategies involve either the late-stage introduction of the amino group or the cyano group.

Strategy 1: Reduction of a Nitro Precursor

This common and efficient method involves the selective reduction of an aromatic nitro group to an amine. This approach is advantageous due to the well-established and high-yielding nature of aromatic nitration and subsequent reduction.

Caption: Synthetic workflow for the reduction of a nitro precursor.

-

Nitration of Ethyl 2-cyanobenzoate: To a stirred solution of Ethyl 2-cyanobenzoate in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 1-2 hours and then carefully poured onto ice. The precipitated solid is filtered, washed with water until neutral, and dried to yield Ethyl 2-cyano-5-nitrobenzoate.

-

Reduction of Ethyl 2-cyano-5-nitrobenzoate: The nitro-substituted intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at a suitable pressure (e.g., balloon pressure or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to afford this compound. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.[1]

Strategy 2: Cyanation of a Halogenated Precursor

This approach introduces the cyano group via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This strategy is particularly useful when the corresponding halogenated aminobenzoate is readily available.

Caption: Synthetic workflow for the cyanation of a halogenated precursor.

A mixture of Ethyl 2-amino-5-bromobenzoate, a cyanide source such as copper(I) cyanide or zinc cyanide, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) is heated in a polar aprotic solvent like DMF or NMP.[2] The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization. The use of less toxic cyanide sources like potassium ferrocyanide is often preferred for safety and environmental reasons.[1]

Spectroscopic and Physicochemical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons. For comparison, the ¹H NMR of ethyl 2-amino-5-bromo-3-methylbenzoate shows aromatic protons in the range of δ 7.32-7.81 ppm and the ethyl ester signals at δ 4.28 (q) and 1.34 (t) ppm.[2]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amine N-H stretching (around 3300-3500 cm⁻¹), the nitrile C≡N stretching (around 2220-2260 cm⁻¹), and the ester carbonyl C=O stretching (around 1700-1730 cm⁻¹).[1]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery: A Gateway to Targeted Therapies

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex heterocyclic scaffolds that are central to many modern therapeutics. The strategic positioning of the amino, cyano, and ester functionalities allows for a diverse range of subsequent chemical transformations.

Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy. The 4-anilino-3-cyanobenzo[g]quinoline core is a known pharmacophore for potent kinase inhibitors.[3] this compound serves as an ideal starting material for the construction of such tricyclic systems through Friedländer annulation or similar cyclization strategies. The amino group can be acylated or alkylated, and the cyano group can participate in cyclization reactions to form the quinoline ring.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant success in the treatment of cancers with DNA repair deficiencies, particularly those with BRCA mutations.[4][5][6] The core structures of many PARP inhibitors feature complex heterocyclic systems. This compound can be elaborated into these scaffolds, for example, by converting the ester to an amide and utilizing the amino and cyano groups for further ring-forming reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a strategically important building block in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, coupled with versatile and efficient synthetic accessibility, make it an invaluable precursor for the construction of complex molecular architectures. The demonstrated utility of this scaffold in the synthesis of targeted therapies, such as kinase and PARP inhibitors, underscores its significance in the ongoing quest for novel and more effective medicines. This guide provides a comprehensive overview to assist researchers and drug development professionals in harnessing the full potential of this powerful chemical intermediate.

References

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved January 19, 2026, from [Link]

-

PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423–425. [Link]

- Google Patents. (n.d.). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

- Google Patents. (n.d.). EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof.

-

PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry, 61, 116739. [Link]

- Google Patents. (n.d.). US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.

-

National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

PubChem. (n.d.). Ethyl 5-amino-2-chlorobenzoate. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved January 19, 2026, from [Link]

-

PubMed. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry, 356(1-2), 91–96. [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for Ethyl 2-aminobenzoate (HMDB0033589). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Introduction: The Analytical Imperative for Ethyl 2-amino-5-cyanobenzoate

A Technical Guide to the Spectroscopic Data of Ethyl 2-amino-5-cyanobenzoate

This compound is a key trifunctional aromatic compound, serving as a versatile building block in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Its unique electronic and structural arrangement—an electron-donating amine group, an electron-withdrawing cyano group, and an ethyl ester moiety—makes it a molecule of significant interest to drug development professionals. Precise characterization of this intermediate is not merely an academic exercise; it is a critical checkpoint in synthetic workflows, ensuring structural integrity and predicting downstream reactivity.

The causality behind each chemical shift and coupling constant will be explained, grounded in the fundamental principles of NMR spectroscopy. Furthermore, a self-validating experimental protocol for acquiring high-quality NMR data for this and similar molecules is provided, ensuring that researchers can replicate and confirm these findings in their own laboratories.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on data from analogous compounds, including Mthis compound and Ethyl 4-aminobenzoate, and established chemical shift theory.[1][2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H6 | ~ 8.15 | d | J ≈ 2.2 | 1H |

| H4 | ~ 7.40 | dd | J ≈ 8.6, 2.2 | 1H |

| H3 | ~ 6.75 | d | J ≈ 8.6 | 1H |

| NH₂ | ~ 4.80 | br s | - | 2H |

| CH ₂-CH₃ (C8a) | 4.35 | q | J = 7.1 | 2H |

| CH₂-CH ₃ (C8b) | 1.38 | t | J = 7.1 | 3H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C7) | ~ 167.5 |

| C2 | ~ 152.0 |

| C6 | ~ 137.0 |

| C4 | ~ 135.5 |

| C5 | ~ 121.0 |

| C≡N (C9) | ~ 118.0 |

| C3 | ~ 117.5 |

| C1 | ~ 110.0 |

| C H₂-CH₃ (C8a) | ~ 61.0 |

| CH₂-C H₃ (C8b) | ~ 14.5 |

Expert Analysis and Spectral Interpretation

¹H NMR Spectrum: A Story of Electronic Effects

The predicted ¹H NMR spectrum is a direct reflection of the electronic environment of each proton. The solvent of choice, deuterated chloroform (CDCl₃), is a standard for non-polar to moderately polar organic compounds.

-

Aromatic Region (6.5 - 8.5 ppm): The benzene ring displays a classic three-proton, three-signal pattern characteristic of a 1,2,4-trisubstituted system.

-

H6 (~8.15 ppm): This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group. The strong deshielding effect of the ester carbonyl group dominates, pushing its signal significantly downfield.[3] It appears as a doublet due to coupling only with H4 (meta coupling, ⁴J), which is typically small (~2.2 Hz).

-

H4 (~7.40 ppm): This proton is situated between the cyano and amino groups. It is ortho to the cyano group and meta to the ester. It experiences coupling from both H3 (ortho coupling, ³J ≈ 8.6 Hz) and H6 (meta coupling, ⁴J ≈ 2.2 Hz), resulting in a doublet of doublets.

-

H3 (~6.75 ppm): This proton is ortho to the strongly electron-donating amino group, which shields it and shifts its signal significantly upfield. It appears as a doublet due to ortho coupling with H4 (³J ≈ 8.6 Hz).

-

-

Amine Protons (NH₂, ~4.80 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.[4]

-

Ethyl Ester Group (1.0 - 4.5 ppm): This group gives rise to two characteristic signals.

-

Methylene Protons (C8a-H, 4.35 ppm): The -O-CH ₂- protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons (³J = 7.1 Hz).

-

Methyl Protons (C8b-H, 1.38 ppm): The -CH₂-CH ₃ protons are in a standard aliphatic environment and appear as a triplet due to coupling with the two methylene protons (³J = 7.1 Hz). This distinctive quartet-triplet pattern is a hallmark of an ethyl group.[1]

-

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

-

Carbonyl and Nitrile Carbons:

-

C7 (C=O, ~167.5 ppm): The ester carbonyl carbon is highly deshielded and appears in the typical range for esters.[1]

-

C9 (C≡N, ~118.0 ppm): The nitrile carbon signal appears in its characteristic region.

-

-

Aromatic Carbons (110 - 155 ppm): The chemical shifts of the aromatic carbons are heavily influenced by the substituents.

-

C2 (~152.0 ppm): The carbon bearing the amino group (ipso-carbon) is significantly deshielded due to the direct attachment of the electronegative nitrogen atom.

-

C1, C5: These are quaternary carbons (no attached protons) and their signals are typically of lower intensity. C1 is shielded by the ortho-amino group, while C5, attached to the cyano group, is deshielded.

-

C6, C4, C3: The protonated carbons (CH) are assigned based on the electronic effects of the substituents. The electron-donating amino group shields ortho (C3) and para (C5, though substituted) positions, while the electron-withdrawing groups (ester, cyano) deshield the ortho and para positions relative to them.

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable, and reproducible NMR data, the following self-validating protocol is recommended. This methodology is designed for a standard 400 MHz NMR spectrometer.

Workflow for NMR Analysis

Caption: A validated workflow for acquiring and analyzing NMR spectra of small organic molecules.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Select an appropriate deuterated solvent. CDCl₃ is a good starting point due to its ability to dissolve many organic compounds. If solubility is an issue, DMSO-d₆ can be used, but be aware that residual water peaks and different solvent shifts will be observed.[5]

-

Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a clean, dry vial before transferring to a 5 mm NMR tube.

-

Self-Validation Check: The solution should be clear and free of particulate matter.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution. Automated shimming routines are standard on modern instruments.

-

Self-Validation Check: A stable lock signal and sharp, symmetrical solvent peaks after a preliminary scan indicate successful locking and shimming.

-

-

¹H NMR Acquisition:

-

Spectral Width (SW): Set to a range that covers all expected proton signals, typically 0 to 12 ppm for organic molecules.[3]

-

Acquisition Time (AQ): A value of 3-4 seconds is generally sufficient for high resolution in small molecules.[6]

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard. For accurate integration (quantitation), this should be increased to at least 5 times the longest T₁ relaxation time of the protons of interest.[7]

-

Number of Scans (NS): For a sample of this concentration, 16 scans is usually sufficient to achieve a good signal-to-noise ratio (S/N).

-

Self-Validation Check: The resulting spectrum should have a flat baseline, sharp peaks (narrow half-height width), and a high S/N (>100:1 for major peaks).

-

-

¹³C NMR Acquisition:

-

Spectral Width (SW): Set to cover the full range of organic carbons, typically 0 to 220 ppm.

-

Acquisition Mode: Use proton-decoupled mode to simplify the spectrum to singlets for each unique carbon.

-

Relaxation Delay (D1): A 2-second delay is a standard starting point.

-

Number of Scans (NS): ¹³C is much less sensitive than ¹H. A higher number of scans (e.g., 1024 or more) will be required to obtain a good S/N, especially for the quaternary carbons.

-

Self-Validation Check: All expected carbons, including the lower-intensity quaternary carbons, should be visible above the noise.

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the chemical shift axis by setting the TMS signal (if used) to 0.00 ppm, or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

For the ¹H spectrum, integrate the signals. The relative areas should correspond to the number of protons giving rise to each signal.

-

Conclusion

This technical guide provides a comprehensive, expert-derived spectroscopic profile of this compound. By integrating data from close structural analogs with fundamental NMR principles, we have established a reliable set of predicted ¹H and ¹³C NMR data. The detailed interpretation explains the electronic origins of the observed chemical shifts and coupling patterns, offering researchers a robust framework for identifying this compound and understanding its structural nuances. The included step-by-step, self-validating protocol for data acquisition empowers scientists to confidently generate high-quality spectroscopic data, a cornerstone of rigorous chemical research and development.

References

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Missouri. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 13.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Mthis compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Colorado Pen. (n.d.). Mthis compound. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Mthis compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. compoundchem.com [compoundchem.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

Mass spectrometry fragmentation pattern of Ethyl 2-amino-5-cyanobenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-5-cyanobenzoate

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₁₀H₁₀N₂O₂). As a molecule possessing a unique combination of an ethyl ester, a primary aromatic amine, and a cyano group, its fragmentation behavior is governed by competing and collaborative pathways initiated by these functional groups. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed mechanistic insights into the molecule's behavior under mass spectrometric conditions, facilitating its unambiguous identification and structural elucidation in complex matrices.

Introduction

This compound is a substituted aromatic compound with a molecular weight of 190.19 g/mol . Its structural complexity, arising from three distinct functional groups, makes it an excellent model for exploring the principles of mass spectrometry. Understanding the fragmentation pattern is paramount for its identification in various applications, from synthetic chemistry quality control to metabolite identification in drug discovery. Electron Ionization (EI) mass spectrometry, a hard ionization technique, induces reproducible and characteristic fragmentation, creating a molecular fingerprint. This guide elucidates these fragmentation pathways, grounding the predictions in established principles of ion chemistry and drawing parallels from the fragmentation of related structures like aminobenzoates and aromatic nitriles.

Molecular Structure and Directing Functional Groups

The fragmentation of this compound is dictated by the interplay of its three primary functional groups attached to a stable benzene ring:

-

Ethyl Ester (-COOC₂H₅): This group is a common site for initial fragmentation. It readily undergoes α-cleavage to lose an ethoxy radical (•OC₂H₅) or a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement.[1][2]

-

Amino Group (-NH₂): As a primary aromatic amine, this group influences the stability of the aromatic ring and adjacent ions. The presence of nitrogen means the molecule adheres to the Nitrogen Rule, possessing an even nominal molecular weight (190 Da).[3]

-

Cyano Group (-CN): Aromatic nitriles are known to produce stable molecular ions.[4] Characteristic fragmentation includes the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[4]

The molecular ion (M•+) is expected to be prominent due to the stability conferred by the aromatic system.[3] The subsequent fragmentation cascades from this molecular ion are a competitive process between the pathways initiated by each functional group.

Predicted Fragmentation Pathways and Mechanistic Analysis

Upon electron ionization at a standard energy of 70 eV, this compound will form a molecular radical cation (M•+) at m/z 190. This ion will then undergo a series of predictable bond cleavages and rearrangements.

Primary Fragmentation Pathways

The initial fragmentation events from the molecular ion are the most diagnostic. The primary routes are anticipated to be:

-

Loss of Ethene (C₂H₄) via McLafferty-type Rearrangement: This is a highly characteristic fragmentation for ethyl esters. It involves the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This pathway is particularly favorable for ethyl esters of aminobenzoic acids and results in a prominent radical cation at m/z 162 .[5][6]

-

α-Cleavage: Loss of the Ethoxy Radical (•OC₂H₅): This common pathway for esters involves the homolytic cleavage of the C-O bond, resulting in the loss of an ethoxy radical (mass 45 Da).[1][2] This produces a stable, resonance-delocalized acylium ion at m/z 145 .

-

α-Cleavage: Loss of the Ethyl Radical (•C₂H₅): Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical (mass 29 Da), forming an ion at m/z 161 .

Secondary and Minor Fragmentation Pathways

Subsequent fragmentation of the primary ions provides further structural information:

-

From the m/z 162 ion: The ion formed from the McLafferty rearrangement can subsequently lose carbon monoxide (CO, 28 Da) to form an ion at m/z 134 .

-

From the m/z 145 ion: The acylium ion can lose a molecule of carbon monoxide (CO) to yield a highly stabilized aminocyanophenyl cation at m/z 117 .

-

Loss of HCN: Aromatic nitriles can lose hydrogen cyanide (HCN, 27 Da).[4] This could occur from the molecular ion to give a fragment at m/z 163, or from other fragments.

-

Formation of Benzyne-type Fragments: Cleavage of the ester and amino groups can lead to smaller, characteristic aromatic fragments, such as the ion at m/z 89 , corresponding to a cyanobenzyne radical cation.

Summary of Predicted Fragment Ions

The following table summarizes the key expected ions in the EI mass spectrum of this compound.

| m/z | Proposed Ion Structure | Neutral Loss | Formula of Loss | Comments / Pathway |

| 190 | [C₁₀H₁₀N₂O₂]•+ | - | - | Molecular Ion (M•+) |

| 162 | [C₈H₆N₂O₂]•+ | Ethene | C₂H₄ | McLafferty-type rearrangement. Expected to be a major peak.[5][6] |

| 145 | [C₈H₅N₂O]+ | Ethoxy radical | •OC₂H₅ | α-Cleavage of the ester group, forming a stable acylium ion.[1] |

| 134 | [C₇H₆N₂O]•+ | Ethene + CO | C₂H₄ + CO | Loss of CO from the m/z 162 fragment. |

| 117 | [C₇H₅N₂]+ | Ethoxy radical + CO | •OC₂H₅ + CO | Loss of CO from the m/z 145 acylium ion. |

| 89 | [C₇H₃N]•+ | C₂H₅O₂• + NH₂• | C₂H₅O₂• + NH₂• | Loss of the ester and amino functionalities, forming a cyanobenzyne fragment. |

Visualization of Fragmentation Pathways

The relationships between the major ions can be visualized through fragmentation diagrams.

Caption: Primary fragmentation routes of the molecular ion (m/z 190).

Caption: Subsequent fragmentation of the primary ions at m/z 162 and m/z 145.

Recommended Experimental Protocol (GC-EI-MS)

To obtain a reproducible mass spectrum for this compound, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended. This approach ensures volatilization and separation prior to ionization, providing a clean mass spectrum.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

- Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Range: Scan from m/z 40 to 300.

- Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

- Identify the chromatographic peak corresponding to this compound.

- Extract the mass spectrum from the apex of this peak.

- Perform background subtraction to obtain a clean spectrum.

- Compare the resulting fragmentation pattern with the predicted pathways and reference spectra if available.

Conclusion

The EI-MS fragmentation of this compound is a predictable process governed by the established chemistry of its constituent functional groups. The molecular ion is expected at m/z 190 . The most diagnostic and likely most abundant fragment ions are predicted to appear at m/z 162 (resulting from a McLafferty-type rearrangement) and m/z 145 (from the loss of an ethoxy radical). Further fragmentation of these ions, primarily through the loss of carbon monoxide, provides additional structural confirmation. This in-depth guide provides a robust framework for the identification and structural characterization of this molecule, serving as a valuable tool for scientists in analytical and developmental fields.

References

- Benchchem.

- University of Arizona.

- LabRulez LCMS. Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS.

- LabRulez LCMS. Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS.

- Waters Corporation. Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS.

- Millersville University.

- Chemistry LibreTexts.

- eGyanKosh.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-5-cyanobenzoate in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-amino-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis.[1] While specific quantitative data for this compound is not extensively published, this guide synthesizes fundamental principles of solubility, outlines authoritative experimental protocols, and leverages data from structurally related molecules to provide researchers, scientists, and drug development professionals with a robust methodology for solubility assessment. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental workflows, and discuss the critical interpretation of solubility data in the context of drug development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[2][3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[4] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[5][6]

This compound, with its aromatic amine, cyano, and ethyl ester functional groups, presents a unique solubility profile that is highly dependent on the chosen solvent system.[1][7] Understanding its behavior in a range of common organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing stable and effective dosage forms.

-

Preclinical Studies: Ensuring consistent and reproducible results in in-vitro and in-vivo assays.[5][6]

This guide will equip the reader with the necessary knowledge to systematically approach the solubility determination of this compound and similar compounds.

Theoretical Framework: The Science of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[8][9] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.[10] For this compound, several key factors will dictate its solubility in a given organic solvent:

-

Polarity: The molecule possesses both polar (amino, cyano, and ester groups) and non-polar (aromatic ring, ethyl group) regions.[7] The overall polarity of the molecule will determine its affinity for polar or non-polar solvents.

-

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen of the cyano group and the oxygens of the ester group can act as hydrogen bond acceptors.[8][10] Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.[11]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, and the overall shape can influence how well solvent molecules can pack around the solute.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln).[2] For most solids dissolving in liquids, the process is endothermic (ΔH_soln > 0), meaning solubility increases with temperature.[12][13]

Based on these principles, we can make some initial predictions about the solubility of this compound:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.[14] Also, in polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding.[11]

-

Moderate Solubility Expected: In solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low Solubility Expected: In non-polar solvents like hexane and toluene, as the non-polar interactions would be insufficient to overcome the strong intermolecular forces within the crystalline solute.[14]

The following diagram illustrates the logical flow for predicting solubility based on molecular properties.

Caption: Predictive workflow for solubility based on solute and solvent properties.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While theoretical predictions are useful, empirical determination of solubility is essential for accurate data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[15][16][17] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.[15]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the saturated solution.[3][18] This ensures that the measured solubility is a true representation of the maximum amount of solute that can dissolve under the specified conditions.

Detailed Step-by-Step Protocol for the Shake-Flask Method

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that there should be undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled environment (e.g., 25 °C) on an orbital shaker.

-

Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours.[6] For some compounds, longer times may be necessary. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[19]

-

A calibration curve must be prepared using standards of known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification: HPLC-UV Method

A reversed-phase HPLC method is generally suitable for the quantification of aromatic compounds like this compound.[19]

Example HPLC Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the compound).

Self-Validation: The analytical method should be validated for linearity, accuracy, and precision to ensure trustworthy results.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | Non-polar | Low | To be determined |

| Toluene | Non-polar (aromatic) | Low to Moderate | To be determined |

| Ethyl Acetate | Intermediate Polarity | Moderate | To be determined |

| Acetone | Polar Aprotic | Moderate to High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| DMSO | Polar Aprotic | Very High | To be determined |

Interpretation of Results:

The experimentally determined solubility values should be compared with the initial predictions based on the compound's structure. Any significant deviations should be investigated. For example, if the solubility in a polar protic solvent is lower than expected, it could indicate that the solute-solute interactions in the crystal lattice are particularly strong and not easily overcome by the solvent.

Kinetic vs. Thermodynamic Solubility: An Important Distinction

It is crucial to distinguish between thermodynamic and kinetic solubility.[3][20]

-

Thermodynamic Solubility: The equilibrium solubility determined by methods like the shake-flask protocol.[3][6] This is the true solubility of the most stable crystalline form of the compound.

-

Kinetic Solubility: Often measured in high-throughput screening, this involves dissolving the compound in a strong organic solvent (like DMSO) and then adding it to an aqueous buffer.[5][6][21] The concentration at which precipitation occurs is the kinetic solubility. This method is faster but can often overestimate the true thermodynamic solubility because the compound may precipitate as a less stable, more soluble amorphous form or a different polymorph.[15][21]

For drug development, thermodynamic solubility is the more relevant parameter for formulation and biopharmaceutical classification.[6][20]

Conclusion: A Pathway to Informed Decision-Making

A thorough understanding of the solubility of this compound in common organic solvents is indispensable for its successful application in pharmaceutical research and development. By combining theoretical principles with rigorous experimental methodologies like the shake-flask method, researchers can obtain reliable and reproducible solubility data. This data is fundamental for optimizing synthetic routes, designing effective formulations, and ultimately, developing safe and efficacious drug products. The protocols and insights provided in this guide offer a comprehensive framework for achieving these goals.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Lund University Publications. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Elmhurst University. (n.d.). Solubility. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Michigan State University. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyanobenzoate. Retrieved from [Link]

-

National Institutes of Health. (2021, May 24). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. appchemical.com [appchemical.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. byjus.com [byjus.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Solubility [chem.fsu.edu]

- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Video: Solubility - Concept [jove.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 2-amino-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-cyanobenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its thermal stability is a critical parameter that dictates its storage, handling, and processing conditions, particularly in drug development where impurities arising from degradation can have significant consequences. This guide provides a comprehensive technical overview of the thermal properties of this compound. It outlines detailed experimental protocols for assessing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses anticipated results, and proposes a plausible decomposition pathway based on the established chemistry of its constituent functional groups. This document is intended to serve as a practical resource for researchers to ensure the safe and effective use of this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring an amino group, a cyano group, and an ethyl ester functionality. This unique combination of electron-donating and electron-withdrawing groups makes it a versatile precursor in organic synthesis.[1] It serves as a key building block for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.[1]

The thermal liability of such intermediates is a significant concern during process development and manufacturing. Uncontrolled decomposition can lead to the formation of impurities, which may be difficult to remove and could potentially be toxic. Therefore, a thorough understanding of the thermal behavior of this compound is essential for defining safe operating limits and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Safety and Handling Precautions

Prior to any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

2.1 Hazard Identification

Based on available safety data for structurally related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

2.2 Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[2][4] Gloves should be inspected before use and disposed of properly after handling the compound.[4]

-

Body Protection: A laboratory coat or a chemical-resistant suit should be worn to protect the skin.[4]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4]

2.3 Handling and Storage

-

Handling: Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2][3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]

Experimental Assessment of Thermal Stability

The thermal stability of this compound can be quantitatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on the temperature at which decomposition begins, the kinetics of the decomposition process, and the associated thermal events (endothermic or exothermic).

3.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This is a primary technique for determining the decomposition temperature of a material.

3.1.1 Experimental Protocol for TGA

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A common heating rate for such analysis.

-

-

Data Analysis: Plot the mass of the sample (%) as a function of temperature. The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

3.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal transitions such as melting, crystallization, and decomposition.

3.2.1 Experimental Protocol for DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan will contain any evolved gases during initial decomposition.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the decomposition point determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.

3.3 Experimental Workflow Diagram

Caption: Workflow for the thermal analysis of this compound.

Anticipated Results and Discussion

4.1 Expected TGA and DSC Data

The following table summarizes the anticipated thermal events for this compound.

| Thermal Event | Expected Temperature Range (°C) | Technique | Expected Observation |

| Melting | 100 - 150 | DSC | Sharp endothermic peak. |

| Onset of Decomposition | > 200 | TGA | Initial mass loss (e.g., 5%). |

| Decomposition | 200 - 400 | TGA/DSC | Significant mass loss in TGA; a broad and complex exothermic peak in DSC. |

| Char Formation | > 400 | TGA | Residual mass at the end of the experiment, indicative of non-volatile byproducts. |

4.2 Interpretation of Expected Results

-

Melting: The melting point will be observed as a sharp endotherm in the DSC thermogram. The purity of the sample can be estimated from the shape of the melting peak.

-

Decomposition: The decomposition is likely to be an exothermic process due to the formation of stable, smaller molecules. The TGA curve will show one or more distinct mass loss steps, corresponding to the sequential breakdown of the molecule. The complexity of the DSC exotherm can indicate multiple, overlapping decomposition reactions.

Proposed Decomposition Pathway

The thermal decomposition of this compound is expected to be a complex process involving the interaction of its three functional groups. Based on the known thermal behavior of esters, anilines, and nitriles, a plausible decomposition pathway can be proposed.

The initial and most likely decomposition step is the elimination of ethylene from the ethyl ester group via a six-membered cyclic transition state, a common pathway for the pyrolysis of esters.[9] This would result in the formation of 2-amino-5-cyanobenzoic acid and ethylene gas. Subsequently, the carboxylic acid could undergo decarboxylation to yield 4-aminobenzonitrile. Further decomposition at higher temperatures would lead to the fragmentation of the aromatic ring.

5.1 Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is critical for its safe handling and effective use in research and development. This guide has provided a framework for this understanding by outlining essential safety precautions, detailed experimental protocols for thermal analysis, and a scientifically grounded discussion of the expected thermal behavior and decomposition pathway. The application of TGA and DSC, as described herein, will enable researchers to determine the key thermal parameters of this important synthetic intermediate, thereby ensuring the integrity of their processes and the quality of their final products.

References

- CymitQuimica. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- MP Biomedicals. (2018). Safety Data Sheet.

- Benchchem. (n.d.). Ethyl 5-Amino-2-cyanobenzoate | Research Chemical.

- ResearchGate. (2015). Synthesis, Characterization and Curing of Cyanate esters using microwave and Conventional Heating Sources.

- National Institutes of Health (NIH). (n.d.). Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges.

- ResearchGate. (n.d.). TGA analysis of studied amino acids.

- Scilit. (1992). The synthesis, manufacture and characterization of cyanate ester monomers.

- ResearchGate. (n.d.). Cyanate Ester Resins.

- Benchchem. (n.d.). Ethyl 5-amino-2-cyanobenzoate | Research Chemical.

- SciSpace. (n.d.). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester.

- ACS Publications. (n.d.). Thermogravimetric Measurements | Analytical Chemistry.

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).